Cas no 746637-08-1 (4-(ethylamino)phenol hydrochloride)

4-(Ethylamino)phenol hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis and pharmaceutical applications. Its hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions. The compound features an ethylamino group attached to a phenol ring, offering reactivity for further functionalization. It is commonly employed in the preparation of dyes, photographic developers, and specialty chemicals. The hydrochloride derivative ensures consistent purity and handling properties, which are critical for precise synthetic processes. Proper storage under anhydrous conditions is recommended to maintain its integrity. This compound is valued for its reliable performance in research and industrial settings.
4-(ethylamino)phenol hydrochloride structure
746637-08-1 structure
Product name:4-(ethylamino)phenol hydrochloride
CAS No:746637-08-1
MF:C8H12ClNO
MW:173.639981269836
CID:3485946
PubChem ID:13237495

4-(ethylamino)phenol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • PHENOL, 4-(ETHYLAMINO)-, HYDROCHLORIDE
    • 4-(ethylamino)phenol hydrochloride
    • Z1823256830
    • SCHEMBL3178903
    • EN300-173557
    • 746637-08-1
    • 4-(ethylamino)phenolhydrochloride
    • G55740
    • WEB63708
    • AKOS030755683
    • 4-(ethylamino)phenol;hydrochloride
    • Inchi: InChI=1S/C8H11NO.ClH/c1-2-9-7-3-5-8(10)6-4-7;/h3-6,9-10H,2H2,1H3;1H
    • InChI Key: RPTZOEWGIRTZGV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 173.0607417Da
  • Monoisotopic Mass: 173.0607417Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

4-(ethylamino)phenol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-173557-0.5g
4-(ethylamino)phenol hydrochloride
746637-08-1 95%
0.5g
$457.0 2023-09-20
TRC
B440735-100mg
4-(ethylamino)phenol hydrochloride
746637-08-1
100mg
$ 230.00 2022-06-07
Enamine
EN300-173557-2.5g
4-(ethylamino)phenol hydrochloride
746637-08-1 95%
2.5g
$1147.0 2023-09-20
Enamine
EN300-173557-1.0g
4-(ethylamino)phenol hydrochloride
746637-08-1 95%
1g
$584.0 2023-06-08
Enamine
EN300-173557-5.0g
4-(ethylamino)phenol hydrochloride
746637-08-1 95%
5g
$1695.0 2023-06-08
Enamine
EN300-173557-1g
4-(ethylamino)phenol hydrochloride
746637-08-1 95%
1g
$584.0 2023-09-20
Enamine
EN300-173557-10g
4-(ethylamino)phenol hydrochloride
746637-08-1 95%
10g
$2516.0 2023-09-20
Aaron
AR01BDEO-250mg
4-(Ethylamino)phenol hydrochloride
746637-08-1 95%
250mg
$184.00 2025-02-09
1PlusChem
1P01BD6C-250mg
4-(Ethylamino)phenol hydrochloride
746637-08-1 95%
250mg
$315.00 2025-03-19
1PlusChem
1P01BD6C-500mg
4-(Ethylamino)phenol hydrochloride
746637-08-1 95%
500mg
$543.00 2025-03-19

Additional information on 4-(ethylamino)phenol hydrochloride

4-(Ethylamino)Phenol Hydrochloride: A Comprehensive Overview

4-(Ethylamino)phenol hydrochloride, also known by its CAS number CAS No. 746637-08-1, is a chemical compound that has garnered significant attention in the fields of pharmacology and material science. This compound, with its unique structural properties, has been extensively studied for its potential applications in drug development and advanced materials. The latest research highlights its role in enhancing the efficacy of certain therapeutic agents and its ability to contribute to the creation of novel materials with improved mechanical and thermal properties.

The chemical structure of 4-(ethylamino)phenol hydrochloride consists of a phenol ring substituted with an ethylamino group at the para position. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it highly versatile. Recent studies have demonstrated that this compound can act as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to form stable intermediates during synthesis has been a focal point in several research papers published in high-impact journals.

In terms of synthesis, 4-(ethylamino)phenol hydrochloride is typically prepared through a multi-step process involving nucleophilic substitution and acid-base reactions. The latest advancements in green chemistry have led to the development of more sustainable methods for its production, reducing environmental impact while maintaining high yields. These methods often involve the use of renewable solvents and catalysts, aligning with global efforts to promote eco-friendly chemical processes.

The application of 4-(ethylamino)phenol hydrochloride extends beyond pharmaceuticals. Researchers have explored its potential in material science, particularly in the development of advanced polymers and composites. Its ability to form strong hydrogen bonds makes it an ideal candidate for enhancing the mechanical properties of polymer-based materials. Recent experiments have shown that incorporating this compound into polymer matrices can significantly improve their tensile strength and thermal stability, opening new avenues for its use in high-performance materials.

Beyond its industrial applications, 4-(ethylamino)phenol hydrochloride has also been studied for its biological activity. Preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its potential as a lead compound in treating inflammatory diseases.

In conclusion, 4-(ethylamino)phenol hydrochloride, with its unique chemical properties and versatile applications, continues to be a subject of intense research interest. Its role as a key intermediate in drug synthesis, combined with its potential in material science, underscores its importance in advancing both medical and industrial fields. As research progresses, it is anticipated that this compound will unlock even more innovative applications, further solidifying its position as a valuable asset in modern chemistry.

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